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Compound of Interest

Compound Name: HR68

Cat. No.: B15549220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

characterization of RU1968, a potent inhibitor of the cation channel of sperm (CatSper). The

initial query for "HR68" has been interpreted as a likely typographical error for "RU1968," a

compound of significant interest in the study of sperm physiology and contraceptive

development. This document details the synthetic methodologies, quantitative biological data,

and the signaling pathways associated with RU1968 and its analogues.

Introduction to RU1968
RU1968 is a steroidal ethylenediamine that has been identified as a well-characterized, potent,

and relatively selective cross-species inhibitor of the CatSper ion channel.[1] The CatSper

channel is a sperm-specific calcium channel that plays a crucial role in regulating intracellular

calcium concentration, which in turn governs sperm motility and is essential for fertilization.[2]

The discovery of RU1968 as a CatSper inhibitor has provided a valuable pharmacological tool

for studying the intricate processes of sperm function.

However, the original synthesis of RU1968, starting from racemic estrone, presented significant

challenges due to the formation of a complex mixture of four diastereomeric pairs of

enantiomers, making its isolation and widespread use difficult.[1] This has spurred the

development of novel, stereochemically less complex analogues of RU1968 that are easier to

synthesize and isolate, exhibiting similar or even enhanced potency.[2][3]
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Quantitative Biological Data
The inhibitory activity of RU1968 and its more recently synthesized analogues has been

quantified through various biological assays. The half-maximal inhibitory concentration (IC50) is

a key metric used to assess the potency of these compounds against the CatSper channel.

Compound Target Assay Species IC50 (µM) Reference

RU1968 CatSper

Progesterone

-induced

Ca2+ influx

Human ~3.8 - 4.0 [1][4]

Analogue 2d CatSper

Progesterone

-induced

Ca2+ influx

Human 3.8 [4]

Analogue 2e CatSper

Progesterone

-induced

Ca2+ influx

Human 1.7 [4]

Synthesis of RU1968 and its Analogues
The synthesis of RU1968 and its analogues involves a multi-step chemical process. While the

original synthesis of RU1968 from racemic estrone is complex, a more streamlined synthesis

has been developed for its analogues, starting from enantiomerically pure (+)-estrone.[1][2]

Synthesis of RU1968 Analogues
The synthesis of stereochemically simplified analogues of RU1968 is a five-step process

designed to avoid the formation of multiple stereoisomers.[2][3]

Experimental Protocol:

Methylation of (+)-Estrone: Enantiomerically pure (+)-estrone is methylated using methyl

iodide (CH3I) under phase-transfer catalysis conditions to yield the corresponding methyl

ether.[1]
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Wittig Reaction: The ketone group of the estrone methyl ether undergoes a Wittig reaction

with methoxymethyltriphenylphosphonium chloride to form an enol ether.[1]

Hydrolysis: The resulting enol ether is hydrolyzed with hydrochloric acid (HCl) to produce a

17β-configured aldehyde.[1]

Reductive Amination: The aldehyde is then subjected to reductive amination with various

amines (e.g., ethylenediamine, trimethylenediamine) to introduce the desired side chain.[2]

[4]

Demethylation: The final step involves the removal of the methyl ether protecting group to

yield the active aminophenol analogues.[4]

(+)-Estrone Methylation
(CH3I, PTC) Estrone methyl ether Wittig Reaction

(MeOCH2PPh3Cl) Enol ether Hydrolysis
(HCl) 17β-Aldehyde Reductive Amination

(Amine, NaBH(OAc)3) Amine intermediate Demethylation RU1968 Analogue

Click to download full resolution via product page

Caption: Synthetic workflow for RU1968 analogues.

Mechanism of Action and Signaling Pathway
RU1968 exerts its inhibitory effect by directly targeting the CatSper ion channel.[1] The

CatSper channel is a key component of the signaling pathway that regulates sperm motility in

response to various stimuli, including the female reproductive tract hormone, progesterone.[5]

[6]

Progesterone, released by cumulus cells surrounding the oocyte, activates the CatSper

channel, leading to a rapid influx of calcium ions (Ca2+) into the sperm flagellum.[6][7] This

increase in intracellular Ca2+ is a critical trigger for sperm hyperactivation, a vigorous

swimming pattern necessary for the sperm to penetrate the protective layers of the egg.[8]

RU1968 blocks this Ca2+ influx, thereby inhibiting hyperactivation and other Ca2+-dependent

processes.[9]
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Caption: CatSper signaling pathway and RU1968 inhibition.

Experimental Assays for Characterization
The biological activity of RU1968 and its analogues is primarily assessed using two key

experimental techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration in

sperm populations or individual cells in response to stimuli like progesterone and the presence

of inhibitors.

Experimental Protocol:

Sperm Preparation: Motile sperm are selected using a swim-up procedure.[10]

Dye Loading: The sperm are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4

AM.[10][11]
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Baseline Measurement: The basal fluorescence of the dye-loaded sperm is measured.

Stimulation and Inhibition: The sperm are stimulated with progesterone to induce Ca2+

influx, and the effect of RU1968 or its analogues on this influx is measured by monitoring the

change in fluorescence intensity.[11]

Data Analysis: The change in fluorescence is quantified to determine the extent of inhibition

and calculate IC50 values.
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Caption: Workflow for calcium imaging assay.
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Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the CatSper

channel, allowing for a detailed characterization of the inhibitory effects of compounds like

RU1968.

Experimental Protocol:

Sperm Preparation: Swim-up purified sperm are used for recordings.

Whole-Cell Configuration: A glass micropipette is used to form a high-resistance seal with

the sperm membrane, and then the membrane patch is ruptured to gain electrical access to

the cell's interior (whole-cell configuration).

Voltage Clamp: The membrane potential is clamped at a specific voltage.

Channel Activation and Inhibition: The CatSper channel is activated, for example, by

intracellular alkalization or application of progesterone, and the resulting ion currents are

recorded. The effect of RU1968 is then assessed by applying the compound and observing

the change in current.[8]

Data Analysis: The recorded currents are analyzed to determine the extent of channel

blockade.

Conclusion
RU1968 is a pivotal tool in the study of sperm physiology, providing a means to dissect the role

of the CatSper channel in fertilization. The challenges associated with its original synthesis

have been addressed through the development of stereochemically simpler analogues with

comparable or improved potency. This technical guide summarizes the key aspects of

RU1968's discovery, synthesis, and biological evaluation, offering a valuable resource for

researchers in the fields of reproductive biology and drug development. The detailed protocols

and pathway diagrams provide a framework for further investigation into CatSper modulation

and the development of novel non-hormonal contraceptives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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